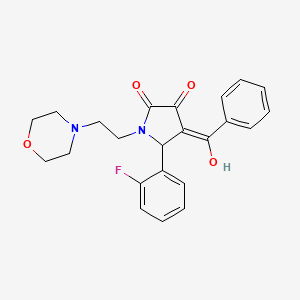

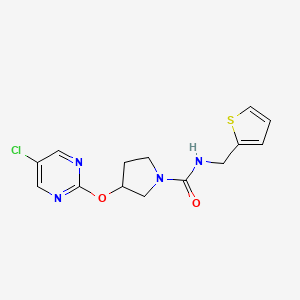

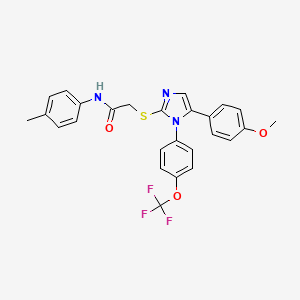

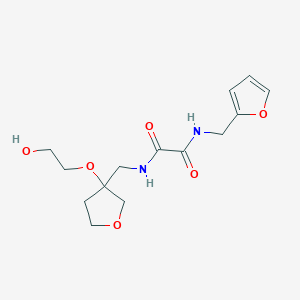

![molecular formula C22H23NO4 B3014465 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883961-66-8](/img/structure/B3014465.png)

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

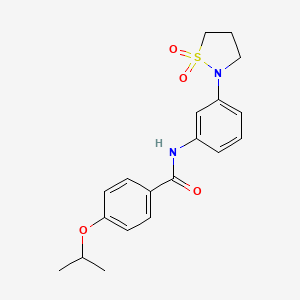

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a compound that likely exhibits a chromene core structure, which is a common motif in various biologically active molecules. Chromenes are known for their presence in several pharmacologically important compounds, and modifications to their structure can lead to a variety of biological activities.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are structurally related to the compound , includes the conversion of organic acids into corresponding esters, hydrazides, and then to 1,3,4-oxadiazol-2-thiols before the final compound is synthesized . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of chromene-based compounds is characterized by a benzopyran core, which can be further substituted with various functional groups to modulate the compound's properties. The presence of a methoxyphenyl group suggests potential interactions with biological targets, while the methylbutanamide moiety could influence the compound's lipophilicity and metabolic stability. Structural elucidation techniques such as NMR, IR, and mass spectrometry are typically used to confirm the identity and purity of such compounds .

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions, including condensation, bromination, and Knoevenagel condensation, as seen in the synthesis of related compounds . These reactions are crucial for introducing different substituents that can alter the biological activity of the final molecule. The specific chemical reactions that this compound undergoes would depend on its functional groups and the desired modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, can significantly affect their pharmacological profile. For example, poor water solubility can limit the bioavailability of such compounds, necessitating the development of suitable formulations or further chemical modifications . The lipophilicity of the compound is also an important factor, influencing its ability to cross biological membranes and reach its target sites within the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Researchers have synthesized and characterized compounds related to 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds, including ones with methoxy-phenyl groups, have been evaluated for their bacteriostatic and bactericidal properties, showcasing the potential of such chemical structures in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Anticonvulsant and Neuroprotective Effects

A series of N-(substituted benzothiazol-2-yl)amide derivatives, including methoxybenzothiazol analogs, have been synthesized and shown to possess promising anticonvulsant and neuroprotective effects. These studies highlight the chemical's potential in treating neurological conditions and its role in enhancing the efficacy of existing anticonvulsant therapies (Hassan, Khan, & Amir, 2012).

Anticancer Activity

Research into the synthesis and biological evaluation of flavonoid derivatives, including those with a 4-methoxyphenyl substituent, has revealed significant anticancer potential. These compounds have been tested against various cancer cell lines, with certain derivatives showing potent cytotoxic activity. This suggests the utility of such compounds in developing new anticancer therapies (Rather, Banday, & Chisti, 2021).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives have shown that compounds with methoxyphenyl groups exhibit significant scavenging activity against free radicals. This underscores the potential application of these compounds in combating oxidative stress and related diseases (Stanchev et al., 2009).

Sensing Applications

A synthesized compound demonstrated the ability to act as a chemosensor for metal ions like Fe3+ and Cu2+ in aqueous solutions. This highlights the potential application of such chemical structures in environmental monitoring and the detection of metal ions (Joshi et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-13(2)12-18(24)23-22-19(15-8-10-16(26-4)11-9-15)20(25)17-7-5-6-14(3)21(17)27-22/h5-11,13H,12H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHBSNJSOHOXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)